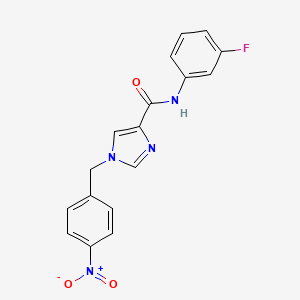
N-(3-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C17H13FN4O3 and its molecular weight is 340.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H10FN3O2
- Molecular Weight : 251.24 g/mol
The presence of the fluorine atom and nitro group in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.
Research indicates that the imidazole ring in this compound can interact with various biological targets, particularly enzymes and receptors involved in critical physiological processes. Imidazole derivatives are known to exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that imidazole derivatives can inhibit bacterial growth by disrupting cell membrane integrity.
- Anticancer Properties : Some imidazole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways.
- GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, suggesting potential neuroactive properties .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
- Fluorination : The introduction of fluorine at the 3-position of the phenyl ring has been associated with enhanced metabolic stability and increased binding affinity to target proteins.
- Nitro Group : The presence of a nitro group at the 4-position on the benzyl moiety may enhance electron-withdrawing properties, affecting the compound's reactivity and interactions with biological macromolecules.
Research Findings and Case Studies
Recent studies have explored the biological activity of related imidazole compounds. For example:
- Metabolic Stability : In a comparative study, certain imidazole derivatives exhibited significantly higher metabolic stability in human liver microsomes compared to traditional drugs like alpidem. This suggests that structural modifications, such as those present in this compound, may lead to improved pharmacokinetic profiles .
- Antitumor Activity : A study demonstrated that similar compounds could inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis. The mechanism was linked to modulation of signaling pathways associated with cell survival .
- Neuropharmacological Effects : Compounds structurally similar to this compound have shown promise as GABA-A receptor PAMs, which could be beneficial in treating anxiety disorders and other neurological conditions .
Data Summary
| Property/Activity | Findings/Notes |
|---|---|
| Molecular Weight | 251.24 g/mol |
| Antimicrobial Activity | Effective against various bacterial strains |
| Anticancer Properties | Induces apoptosis in cancer cell lines |
| GABA-A Receptor Modulation | Potential PAM activity observed |
| Metabolic Stability | Higher stability compared to traditional drugs |
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3/c18-13-2-1-3-14(8-13)20-17(23)16-10-21(11-19-16)9-12-4-6-15(7-5-12)22(24)25/h1-8,10-11H,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKXDZFJHDWZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














